molecular formula C9H10ClF3N2O2 B13562725 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride

2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride

Cat. No.: B13562725
M. Wt: 270.63 g/mol
InChI Key: IJBBPCJHTBLSNY-UHFFFAOYSA-N
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Description

2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is a chemical compound with a molecular formula of C9H9F3N2O2. It is used primarily in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-3-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust and stable compounds .

Biological Activity

Overview of 2,2,2-Trifluoroethyl N-[(pyridin-3-yl)methyl]carbamate Hydrochloride

Chemical Structure and Properties

  • Molecular Formula : C11H12ClF3N2O2
  • Molecular Weight : Approximately 292.67 g/mol
  • CAS Number : Not explicitly provided in the search results but can be identified through chemical databases.

This compound is a carbamate derivative featuring a trifluoroethyl group and a pyridine moiety, which are known for their diverse biological activities.

Antitumor Activity

Research has indicated that compounds with similar structural features to 2,2,2-trifluoroethyl N-[(pyridin-3-yl)methyl]carbamate hydrochloride may exhibit antitumor properties. The presence of a pyridine ring often contributes to the inhibition of various cancer cell lines. For example, studies have shown that related compounds can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. The trifluoroethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with target enzymes.

Neuroprotective Effects

Some carbamate derivatives have been studied for their neuroprotective effects. The interaction of the pyridine ring with neurotransmitter systems suggests potential applications in neurodegenerative disorders.

Study Example 1: Antitumor Efficacy

A study exploring novel benzoxepin PI3K inhibitors demonstrated that modifications in chemical structure could significantly affect drug efficacy in vivo. Compounds similar to our target showed promising results in xenograft models, indicating that structural optimization could lead to enhanced antitumor activity .

Study Example 2: Enzyme Interaction

Research on enzyme inhibitors has revealed that carbamate derivatives can effectively inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. The structural features of these compounds allow them to bind effectively to enzyme active sites.

Data Tables

PropertyValue
Molecular FormulaC11H12ClF3N2O2
Molecular Weight292.67 g/mol
Potential ApplicationsAntitumor, Neuroprotective
Mechanism of ActionEnzyme inhibition

Properties

Molecular Formula

C9H10ClF3N2O2

Molecular Weight

270.63 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H

InChI Key

IJBBPCJHTBLSNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)OCC(F)(F)F.Cl

Origin of Product

United States

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